Sodium tert-pentoxide

Anionic Polymerization Polybutadiene Vinyl Content

Select sodium tert-pentoxide for selectivity that generic bases cannot deliver. This sterically hindered, non-nucleophilic strong base enables up to 70% vinyl content in polybutadiene—a 20-percentage-point increase over potassium tert-butoxide—critical for high-performance tire elastomers. Its ≥50 wt% solubility in inexpensive hydrocarbons (hexane, cyclohexane) permits cost-efficient industrial processing, unlike sodium tert-butoxide which requires polar solvents. Available in low-dust granular form for automated dosing. Verify performance advantages before substituting; request your quote today.

Molecular Formula C5H12NaO
Molecular Weight 111.14 g/mol
CAS No. 14593-46-5
Cat. No. B076332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium tert-pentoxide
CAS14593-46-5
Molecular FormulaC5H12NaO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESCCC(C)(C)O.[Na]
InChIInChI=1S/C5H12O.Na/c1-4-5(2,3)6;/h6H,4H2,1-3H3;
InChIKeyGNFRAWUJXCRPHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium tert-Pentoxide (CAS 14593-46-5): Core Chemical Identity and Base Classification for Procurement Decisions


Sodium tert-pentoxide (NaO-t-Am, CAS 14593-46-5), also known as sodium tert-amylate, is a sodium alkoxide belonging to the class of sterically hindered, non-nucleophilic strong bases. It is a white to light tan powder with a molecular weight of 110.13 g/mol, exhibiting high reactivity with moisture and air [1]. Its primary industrial and research value stems from its strong basicity combined with significant steric bulk, which imparts selectivity in deprotonation, elimination, and isomerization reactions .

Why Sodium tert-Pentoxide Cannot Be Directly Substituted with Other Alkali Metal Alkoxides: A Quantitative Basis for Procurement


The selection of a strong, hindered base for organic synthesis or polymerization is not a trivial matter of 'any strong base will do.' Sodium tert-pentoxide's specific molecular architecture—the combination of a sodium cation with a tertiary pentoxide anion—yields a unique profile of solubility, basicity, and steric hindrance that differs significantly from its closest analogs. For instance, substituting it with potassium tert-butoxide, a common alternative, can lead to divergent reaction outcomes, such as a 20% absolute difference in the vinyl content of polybutadiene in anionic polymerization [1]. Furthermore, its solubility in non-polar hydrocarbons, a key differentiator from less soluble sodium alkoxides like sodium tert-butoxide, directly impacts reaction kinetics and process economics in industrial settings . Generic substitution without quantitative validation risks compromising product performance, yield, and purity, necessitating a data-driven selection process.

Quantitative Evidence for Sodium tert-Pentoxide Differentiation: Head-to-Head Data for Informed Scientific Selection


Polymer Microstructure Control: 70% Vinyl Content with Sodium tert-Pentoxide vs. 50% with Potassium tert-Pentoxide

In the anionic polymerization of butadiene using dialkylmagnesium initiators, sodium tert-pentoxide as a co-initiator yields polybutadiene with up to 70% vinyl content, compared to only 50% vinyl content achieved with potassium tert-pentoxide under identical apolar conditions [1].

Anionic Polymerization Polybutadiene Vinyl Content

Base Strength: Sodium tert-Pentoxide is Stronger than Primary and Secondary Alcoholates

Sodium tert-pentoxide is explicitly characterized as a stronger base than alkoxides derived from primary and secondary alcohols, such as sodium ethoxide or sodium isopropoxide . This is a class-level property of tertiary alkoxides due to the electron-donating inductive effect and reduced solvation of the alkoxide anion.

Basicity Deprotonation Alcoholates

Hydrocarbon Solubility: Superior Solubility in Non-Polar Solvents vs. Sodium tert-Butoxide

Sodium tert-pentoxide exhibits high solubility in non-polar hydrocarbon solvents, including hexane (≥50 wt% at 25°C) and cyclohexane (≥50 wt% at 25°C) . In contrast, sodium tert-butoxide is only 'fairly soluble' in ethers and hydrocarbons, limiting its utility in apolar reaction media .

Solubility Non-Polar Media Reaction Medium

Commercial Purity and Physical Form: 99% Total Alkalinity Granular Product

Commercially available sodium tert-pentoxide is supplied as a free-flowing granular powder with a minimum total alkalinity of 99%, ensuring high active base content for reproducible stoichiometry . The granular physical form, produced via a patented manufacturing method [1], improves handling and dosing safety compared to finely powdered or clumped alternatives.

Purity Granular Form Handling

Validated Application Scenarios for Sodium tert-Pentoxide Based on Quantified Differentiation


Synthesis of High-Vinyl Polybutadiene Elastomers

The direct evidence that sodium tert-pentoxide enables the controlled synthesis of polybutadiene with up to 70% vinyl content, a 20 percentage-point increase over potassium tert-pentoxide, makes it the preferred base for producing high-vinyl polybutadiene [1]. This microstructure is critical for achieving specific elastomeric properties, such as improved wet traction and rolling resistance in high-performance tires, where potassium-based alternatives cannot deliver the required vinyl content.

Large-Scale Deprotonations in Hydrocarbon Solvents

The high solubility of sodium tert-pentoxide in non-polar hydrocarbons (≥50 wt% in hexane and cyclohexane at 25°C) [1] enables industrial deprotonation, isomerization, and elimination reactions to be conducted in inexpensive, easily recoverable solvents like hexane. This contrasts with sodium tert-butoxide, which has limited hydrocarbon solubility and often necessitates more polar, costly, and harder-to-recycle solvents like THF.

Selective Base-Catalyzed Reactions in Pharmaceutical API Synthesis

The combination of strong basicity (stronger than primary and secondary alcoholates) and significant steric hindrance [1] allows sodium tert-pentoxide to perform selective deprotonations in complex molecules, minimizing unwanted nucleophilic side reactions. This selectivity is paramount in the multi-step synthesis of pharmaceutical intermediates, where a less selective base could lead to byproduct formation, lower yields, and increased purification costs.

Safe, Automated Solids Handling in Continuous Manufacturing

The availability of sodium tert-pentoxide in a free-flowing granular form, as produced by the patented CN102001915A method [1], facilitates its use in automated solid-dispensing systems for continuous manufacturing. The reduced dusting compared to fine powders enhances occupational safety by lowering exposure to this corrosive, moisture-sensitive solid, and improves the accuracy and reliability of automated dosing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium tert-pentoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.